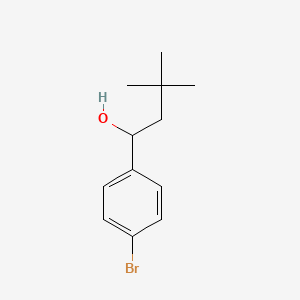

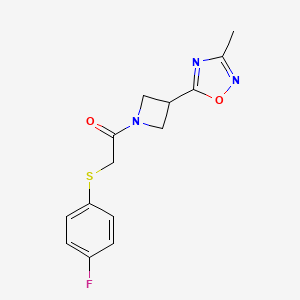

![molecular formula C13H8BrFN4S B2517231 5-Bromo-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinylamine CAS No. 2060497-84-7](/img/structure/B2517231.png)

5-Bromo-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "5-Bromo-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinylamine" is a chemical entity that belongs to the class of thiazolopyrimidines. These compounds are known for their potential biological activities, including anticancer properties. The presence of bromo and fluoro substituents on the aromatic rings in the structure of this compound suggests that it may have interesting electronic properties and could be a key intermediate in the synthesis of various biologically active molecules .

Synthesis Analysis

The synthesis of related thiazolopyrimidine derivatives often involves multi-step reactions starting from various substituted phenyl compounds. For instance, the synthesis of 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives involves the reaction of a thiazolopyrimidine precursor with substituted aldehydes in the presence of anhydrous sodium acetate and glacial acetic acid . Similarly, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one is achieved through a five-step process including nitration, chlorination, N-alkylation, reduction, and condensation . These methods highlight the complexity and the careful control of reaction conditions required to synthesize such compounds.

Molecular Structure Analysis

The molecular structure of thiazolopyrimidine derivatives is characterized by the presence of multiple aromatic rings, which may include bromo and fluoro substituents, and a thiazole ring fused to a pyrimidine ring. The molecular structure and vibrational frequencies of related compounds have been investigated using various computational methods, such as Gaussian09 software package, and confirmed by experimental techniques like X-ray diffraction . These studies provide insights into the electronic distribution, stability, and potential reactivity of the molecule.

Chemical Reactions Analysis

Thiazolopyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, which is a common reaction for bromo-substituted aromatic compounds. For example, the synthesis of 4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine involves a nucleophilic substitution reaction as part of its synthesis route . These reactions are crucial for the functionalization of the core structure and the introduction of new pharmacophores.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolopyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of halogen substituents can affect these properties significantly. For instance, the introduction of bromo and fluoro groups can increase the compound's density and influence its boiling and melting points. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also important as they can determine the molecule's reactivity and interaction with biological targets .

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Several studies have been focused on the synthesis and biological evaluation of pyrimidine derivatives, demonstrating their significance in medicinal chemistry. For instance, Radi et al. (2013) designed and synthesized pyrazolo[3,4-d]pyrimidines showing activity against Bcr-Abl T315I mutant, indicating the potential of pyrimidine derivatives in cancer research and therapy. The study highlights the importance of the bromine atom for interaction with the mutant protein, suggesting that modifications in the pyrimidine structure can lead to compounds with significant biological activity (Radi et al., 2013).

Mecanismo De Acción

Target of Action

Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to various biological activities . The compound may interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, suggesting that this compound may affect multiple biochemical pathways .

Result of Action

Similar compounds have been found to exhibit various biological activities , suggesting that this compound may have similar effects.

Action Environment

It is known that factors such as temperature and the presence of strong oxidizing agents can affect the stability of similar compounds .

Direcciones Futuras

Propiedades

IUPAC Name |

5-bromo-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrFN4S/c14-9-5-18-13(16)19-11(9)10-6-17-12(20-10)7-2-1-3-8(15)4-7/h1-6H,(H2,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISJGGQLIIDNLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC=C(S2)C3=NC(=NC=C3Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrFN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

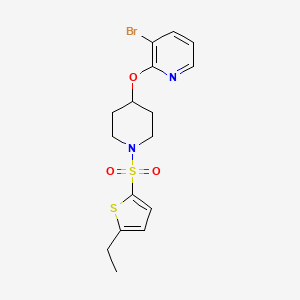

![4-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrido[2,3-d]pyrimidine;dihydrochloride](/img/structure/B2517148.png)

![2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B2517149.png)

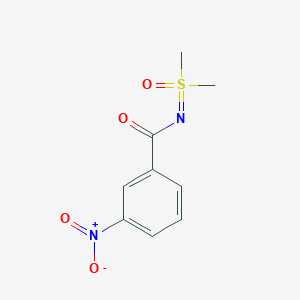

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B2517150.png)

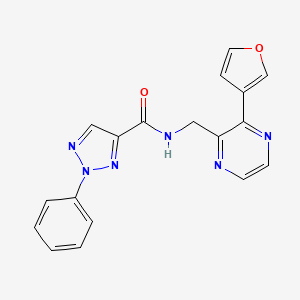

![5-bromo-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2517153.png)

![N-(3-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2517165.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylbenzo[d]thiazole](/img/structure/B2517167.png)

![N-(4-chlorobenzyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2517168.png)

![N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-3-methylbenzenecarboxamide](/img/structure/B2517170.png)